1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the activation of these downstream signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activity of FGFR, thereby affecting downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be adapted to prepare pyrrolopyridine derivatives by using suitable starting materials and catalysts . Another approach involves the use of transition-metal-free strategies, which offer an alternative pathway for the preparation of pyrrolopyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups at specific positions on the pyrrolopyridine ring.
Bromination: Addition of bromine atoms to the aromatic ring.
Iodination: Incorporation of iodine atoms into the compound.
Mannich Reaction: Formation of Mannich bases predominantly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination. The Mannich reaction typically involves the use of formaldehyde, secondary amines, and acidic catalysts.
Major Products Formed
The major products formed from these reactions include nitro-substituted, bromo-substituted, and iodo-substituted derivatives of this compound. These derivatives can further undergo additional chemical transformations to yield a variety of functionalized compounds.
Scientific Research Applications
1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), making them promising candidates for cancer therapy . Additionally, the compound’s unique structure allows for the exploration of its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid include other pyrrolopyridine derivatives such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]quinoline
- Indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of a phenyl group at the 5-position and a carboxylic acid group at the 3-position enhances its potential as a versatile intermediate for further chemical modifications and its efficacy as a therapeutic agent.
Properties
IUPAC Name |
1-methyl-5-phenylpyrrolo[3,2-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADDXDHBEBZVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106988-56-9 |
Source
|
Record name | 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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